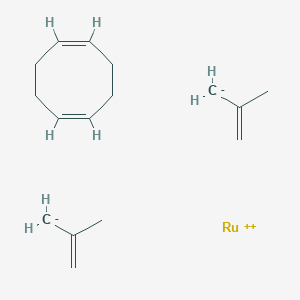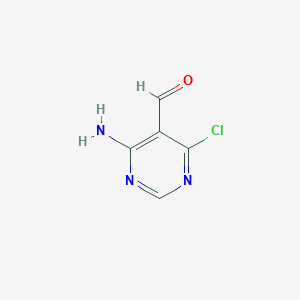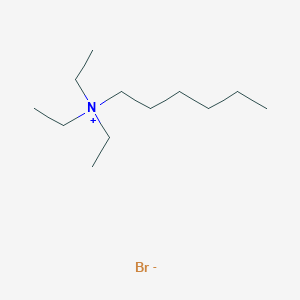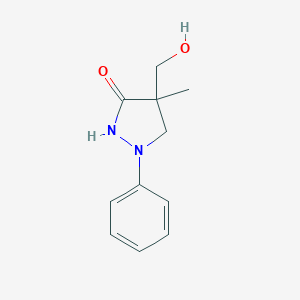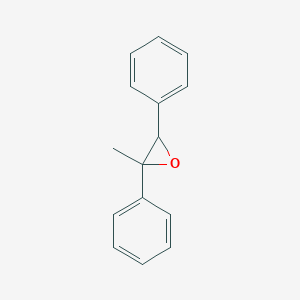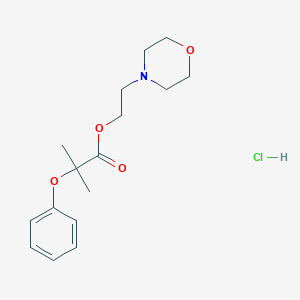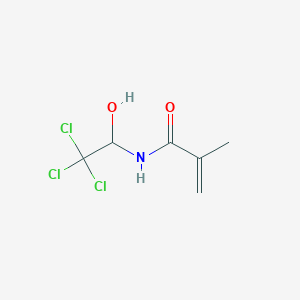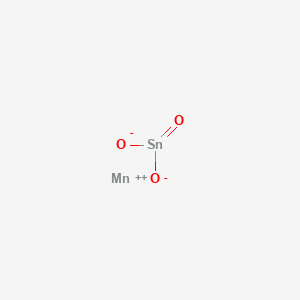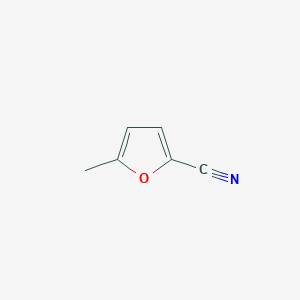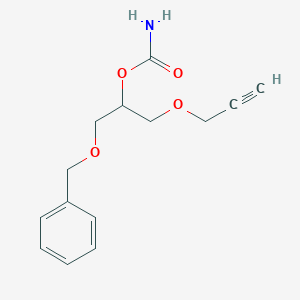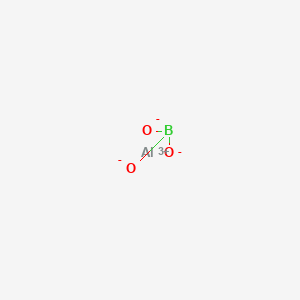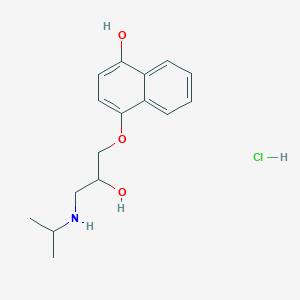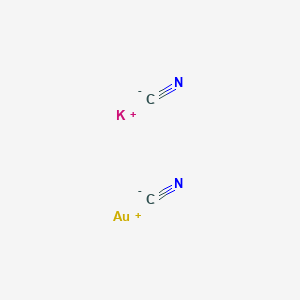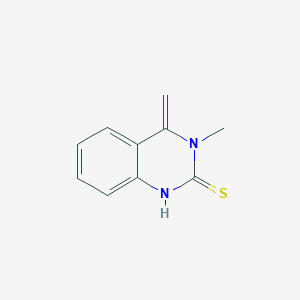
3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione is a chemical compound that belongs to the dihydroquinazoline family. Dihydroquinazolines are heterocyclic compounds that have been explored for various biological activities and chemical properties.
Synthesis Analysis
The synthesis of dihydroquinazoline derivatives, including compounds similar to 3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione, can be achieved through various methods. One efficient approach involves an Ugi-azide/Staudinger/aza-Wittig/cyclization sequence, which provides these compounds in good overall yields (Xiong et al., 2019). Another method involves a one-pot synthesis in aqueous organic solvent via tandem intermolecular nucleophilic addition/intramolecular Michael addition reactions under mild conditions, demonstrating broad substrate scope and functional group tolerance (Ding et al., 2015).
Molecular Structure Analysis
The molecular structure of dihydroquinazoline derivatives, including 3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione, features a dihydroquinazoline ring which can exhibit various degrees of planarity and substitution patterns affecting their chemical behavior and interactions. For example, compounds in this family show significant twist angles between substituent groups and the dihydroquinazoline core, influencing their crystal packing and hydrogen bonding capabilities (Butcher et al., 2007).
Chemical Reactions and Properties
3-Methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione can participate in various chemical reactions due to its active methylene group and the presence of both thione and amine functionalities. These include cycloaddition reactions, nucleophilic additions, and transformations into other heterocyclic systems, exploiting its versatile reactivity profile (Xie et al., 2016).
科学研究应用
Synthesis Methodologies
A novel and efficient method for synthesizing a series of 3,4-dihydroquinazoline-2(1H)-thione derivatives in aqueous organic solvent has been developed, starting from 3-(2-aminophenyl)acrylates with isothiocyanates. This process involves a tandem intermolecular nucleophilic addition/intramolecular Michael addition reaction under mild conditions, demonstrating wide functional group tolerance and suitability for gram-scale applications (Ding et al., 2015).
Additionally, a new facile synthesis approach of 3,4-dihydroquinazoline-2(1H)-thiones via an Ugi-azide/Staudinger/aza-Wittig/cyclization sequence has been developed. This process involves the Ugi-azide reactions of 2-azidobenzaldehydes, amines, trimethylsilyl azide, and isocyanides producing tetrazoles, which upon treatment with methyldiphenylphosphane and CS2, yield the target 3,4-dihydroquinazoline-2(1H)-thiones in good overall yields (Xiong et al., 2019).
Biological Activities
The anti-melanogenic activity of 3,4-dihydroquinazoline-2(1H)-thiones has been explored, revealing that these compounds can inhibit alpha-MSH-induced melanin production in melanoma B16 cells. The mechanism does not involve the direct inhibition of tyrosinase activity but may act as an inhibitor of tyrosinase synthesis, suggesting a potential application in treating hyperpigmentation disorders (Thanigaimalai et al., 2010).
安全和危害
未来方向
属性
IUPAC Name |
3-methyl-4-methylidene-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-8-5-3-4-6-9(8)11-10(13)12(7)2/h3-6H,1H2,2H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGZBDWDJBBECB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C)C2=CC=CC=C2NC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407060 |
Source


|
| Record name | 3-Methyl-4-methylidene-3,4-dihydroquinazoline-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione | |
CAS RN |
14333-74-5 |
Source


|
| Record name | 3-Methyl-4-methylidene-3,4-dihydroquinazoline-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

